molecular formula C11H5BrCl2N4 B580832 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine CAS No. 1227958-56-6

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Cat. No. B580832
M. Wt: 343.993
InChI Key: CPHQYGWOXFTDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-8-(2,6-dichlorophenyl)-9H-purine” is a chemical compound with the CAS Number: 1227958-56-6 . It has a molecular weight of 344 .


Synthesis Analysis

The synthesis of imidazole-containing compounds, which includes “6-Bromo-8-(2,6-dichlorophenyl)-9H-purine”, often involves the use of glyoxal and ammonia . The synthesis of similar compounds has been reported to involve the use of a three-necked round-bottom flask equipped with a stirrer bar, condenser, and rubber septa .


Molecular Structure Analysis

Imidazole, a core component of “6-Bromo-8-(2,6-dichlorophenyl)-9H-purine”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

Imidazole, a component of “6-Bromo-8-(2,6-dichlorophenyl)-9H-purine”, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Benzodiazepine Receptor Binding

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine analogues demonstrate significant binding activity to the benzodiazepine receptor in rat brain tissue. The binding affinity is notably enhanced with specific substitutions, contributing to a better understanding of receptor interactions (Kelley et al., 1990).

Antiviral Activity

These compounds have shown in vitro activity against influenza A virus. Modifications in the molecular structure of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine derivatives have enabled the exploration of structure-activity relationships in antiviral research (Kelley et al., 1990).

Synthesis and Properties

The synthesis process and properties of derivatives of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine are studied to understand their chemical behavior and potential applications. These studies often involve the creation of novel compounds and observation of their physical properties (Muraoka, 1981).

Cytotoxicity and Anticancer Activity

Research has been conducted on the cytotoxicity of deoxyadenosine analogues derived from 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, aiming to understand their impact on hematopoietic cells. This research contributes to the development of potential anticancer therapies (Kazimierczuk et al., 1990).

Nucleic Acid Derivatives

The compound is used in the synthesis of nucleic acid derivatives, which are crucial in the study of genetics and cellular biology. The manipulation of its structure can lead to new insights in the field of nucleic acids (Francom & Robins, 2003).

Metalation of Purine Bases

The compound is utilized in studies exploring the metalation of purine bases. This research has significant implications in understanding the coordination chemistry of nucleobases and their interaction with metal ions (Brackemeyer et al., 2014).

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

The synthesis of acyclic nucleoside and nucleotide analogs from derivatives of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a critical area of research, contributing to our understanding of nucleoside and nucleotide chemistry (Janeba et al., 2000).

Safety And Hazards

The safety data sheet for “6-Bromo-8-(2,6-dichlorophenyl)-9H-purine” indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

6-bromo-8-(2,6-dichlorophenyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQYGWOXFTDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277146
Record name 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

CAS RN

1227958-56-6
Record name 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227958-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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